molecular formula C8H14ClN3O B13179496 3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol

3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol

Cat. No.: B13179496
M. Wt: 203.67 g/mol
InChI Key: WMAXBYKWFIKLPV-UHFFFAOYSA-N
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Description

“3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” is a synthetic organic compound that features an imidazole ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” typically involves multi-step organic reactions. One possible route could involve the alkylation of an imidazole derivative followed by chlorination and subsequent amination. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions could involve the conversion of the imidazole ring or the reduction of the amino group.

    Substitution: The chlorine atom on the imidazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could result in various substituted imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it might be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In industry, it could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-1H-imidazol-2-yl)-2-methylpropan-1-ol
  • 3-amino-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol
  • 3-amino-1-(5-chloro-1H-imidazol-2-yl)-2-ethylpropan-1-ol

Uniqueness

The unique combination of functional groups in “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” may confer specific properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds. This could make it particularly valuable in certain applications, such as drug development or as a chemical intermediate.

Properties

Molecular Formula

C8H14ClN3O

Molecular Weight

203.67 g/mol

IUPAC Name

3-amino-1-(5-chloro-1-methylimidazol-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H14ClN3O/c1-5(3-10)7(13)8-11-4-6(9)12(8)2/h4-5,7,13H,3,10H2,1-2H3

InChI Key

WMAXBYKWFIKLPV-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=NC=C(N1C)Cl)O

Origin of Product

United States

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